molecular formula C14H19N3OS B11764253 4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764253
M. Wt: 277.39 g/mol
InChI Key: WUINIJPGXCWZDP-UHFFFAOYSA-N
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Description

4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a butyl group at the N4 position and a p-tolyloxy methyl substituent at the C5 position. Its molecular formula is C₁₅H₁₉N₃OS, with a molecular weight of 289.4 g/mol. The presence of the thiol (-SH) group enhances its reactivity, enabling participation in disulfide bond formation or coordination with metal ions .

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-butyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3OS/c1-3-4-9-17-13(15-16-14(17)19)10-18-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)

InChI Key

WUINIJPGXCWZDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)COC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the reaction of 4-butyl-4H-1,2,4-triazole-3-thiol with p-tolyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in antimicrobial and antifungal studies.

    Medicine: Its unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism by which 4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and thiol group. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their properties:

Compound Name Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Key Applications References
4-Butyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol R₁ = Butyl, R₂ = p-tolyloxy C₁₅H₁₉N₃OS Data not reported Corrosion inhibition, antimicrobial
4-Methyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol R₁ = Methyl, R₂ = p-tolyloxy C₁₁H₁₃N₃OS 124–126 Lab reagent, synthetic intermediate
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol R₁ = Ethyl, R₂ = 4-methylphenoxy C₁₃H₁₅N₃OS Data not reported Antimicrobial, antiradical
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol R₁ = H, R₂ = 3-pyridyl C₆H₅N₃S 210–212 Corrosion inhibition (Al alloys)

Key Observations:

  • Aromatic Substituents : Electron-donating groups (e.g., p-tolyloxy) improve corrosion inhibition efficiency by facilitating adsorption onto metal surfaces .

Thermal and Solubility Profiles

  • Longer alkyl chains (e.g., butyl) typically increase melting points and reduce aqueous solubility. For example, 4-methyl analogs melt at 124–126°C and are sparingly soluble in water but soluble in DMSO .

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